N,N-diallyl-2-benzoylbenzamide
Description
N,N-Diallyl-2-benzoylbenzamide is a benzamide derivative characterized by a benzoyl group at the 2-position of the benzene ring and two allyl substituents on the amide nitrogen.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-benzoyl-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C20H19NO2/c1-3-14-21(15-4-2)20(23)18-13-9-8-12-17(18)19(22)16-10-6-5-7-11-16/h3-13H,1-2,14-15H2 |
InChI Key |
AKWTYTKVNBUXMJ-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
A comparison of molecular weights and functional group impacts:
Insights:
- The diallyl groups in the target compound likely reduce polarity compared to hydroxyl or nitro derivatives, favoring solubility in nonpolar solvents. This property could enhance membrane permeability in biological applications .
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